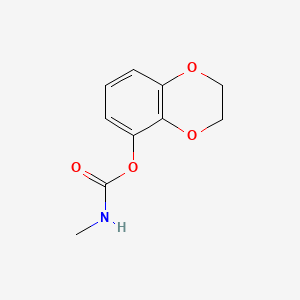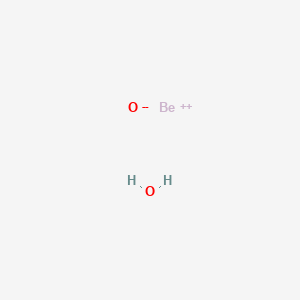
Beryllium;oxygen(2-);hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium;oxygen(2-);hydrate, commonly referred to as beryllium oxide hydrate, is an inorganic compound with the chemical formula BeO·xH₂O. This compound is known for its high thermal conductivity, electrical insulation properties, and high melting point. Beryllium oxide hydrate is typically found in its hydrated form, which means it contains water molecules within its crystal structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Beryllium oxide hydrate can be synthesized through several methods:
Calcination of Beryllium Carbonate: Beryllium carbonate is heated to high temperatures to decompose it into beryllium oxide and carbon dioxide. The beryllium oxide is then hydrated to form beryllium oxide hydrate.
Dehydration of Beryllium Hydroxide: Beryllium hydroxide is dehydrated by heating it to form beryllium oxide, which is then hydrated.
Ignition of Metallic Beryllium: Metallic beryllium is ignited in the presence of oxygen to form beryllium oxide, which is subsequently hydrated.
Industrial Production Methods
Industrial production of beryllium oxide hydrate typically involves the sulfate method, where beryl (a beryllium-containing mineral) is mixed with calcite and smelted in an electric arc furnace at high temperatures. The resulting beryllium vitreous body is then processed with sulfuric acid to convert beryllium and aluminum oxides into water-soluble sulfates. After several purification steps, beryllium hydroxide is precipitated and then calcined to form beryllium oxide, which is hydrated to obtain beryllium oxide hydrate .
Análisis De Reacciones Químicas
Types of Reactions
Beryllium oxide hydrate undergoes several types of chemical reactions:
Oxidation: Beryllium oxide can be oxidized to form beryllium peroxide under specific conditions.
Reduction: Beryllium oxide can be reduced to metallic beryllium using strong reducing agents.
Substitution: Beryllium oxide can react with halogens to form beryllium halides.
Common Reagents and Conditions
Oxidation: Requires high pressure and temperature, often using oxygen or ozone as the oxidizing agent.
Reduction: Typically involves the use of strong reducing agents like magnesium or aluminum at high temperatures.
Substitution: Halogenation reactions are carried out using halogen gases like chlorine or fluorine at elevated temperatures.
Major Products
Oxidation: Beryllium peroxide (BeO₂)
Reduction: Metallic beryllium (Be)
Substitution: Beryllium halides (e.g., BeCl₂, BeF₂)
Aplicaciones Científicas De Investigación
Beryllium oxide hydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high thermal stability and conductivity.
Biology: Studied for its interactions with biomolecules and its potential effects on biological systems.
Medicine: Investigated for its potential use in medical imaging and radiation therapy due to its high radiation resistance.
Industry: Utilized in the production of ceramics, nuclear reactors, and electronic devices due to its excellent thermal and electrical properties
Mecanismo De Acción
The mechanism by which beryllium oxide hydrate exerts its effects involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium oxide (MgO)
- Calcium oxide (CaO)
- Strontium oxide (SrO)
- Barium oxide (BaO)
Comparison
Beryllium oxide hydrate is unique due to its combination of high thermal conductivity, electrical insulation properties, and high melting point. Unlike other similar compounds, beryllium oxide hydrate has a higher thermal conductivity than most metals and is more resistant to thermal shock. Additionally, its toxicity and potential health effects make it distinct from other alkaline earth metal oxides .
Propiedades
Fórmula molecular |
BeH2O2 |
|---|---|
Peso molecular |
43.027 g/mol |
Nombre IUPAC |
beryllium;oxygen(2-);hydrate |
InChI |
InChI=1S/Be.H2O.O/h;1H2;/q+2;;-2 |
Clave InChI |
RUMMPCFRJPVVGG-UHFFFAOYSA-N |
SMILES canónico |
[Be+2].O.[O-2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


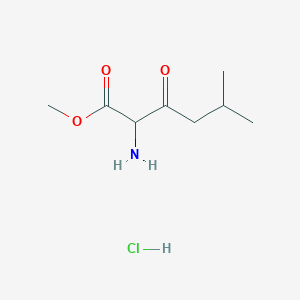
![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
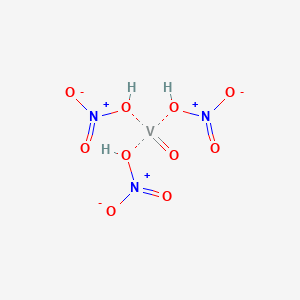
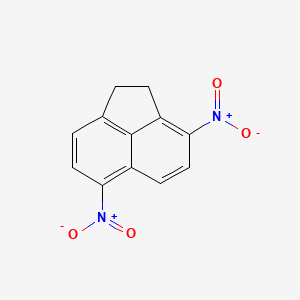
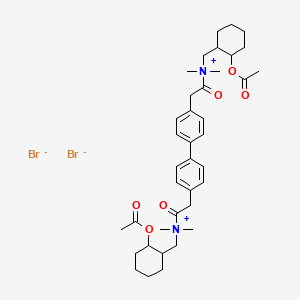
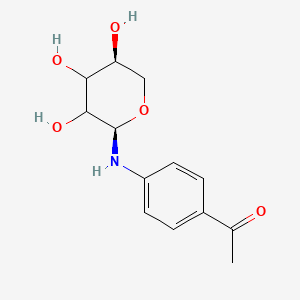
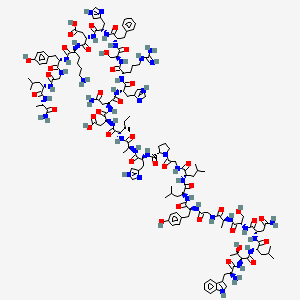

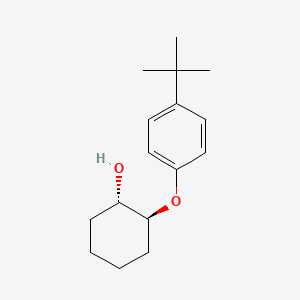
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)

![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
